molecular formula C9H9ClN2S B13312783 4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B13312783
M. Wt: 212.70 g/mol
InChI Key: UWEXHIIXENNDMO-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an isopropyl group at position 2. This scaffold is synthesized via refluxing thienopyrimidone derivatives with phosphorus oxychloride (POCl₃) and pyridine, a method commonly employed for chlorination at the 4-position . Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes.

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

4-chloro-2-propan-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H9ClN2S/c1-5(2)8-11-7(10)6-3-4-13-9(6)12-8/h3-5H,1-2H3

InChI Key

UWEXHIIXENNDMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Core Formation via Cyclocondensation

The thieno[2,3-d]pyrimidine scaffold is typically constructed using Gewald reaction -derived intermediates.

  • Step 1 : Synthesize 2-amino-5-isopropylthiophene-3-carbonitrile via a modified Gewald reaction:
    • React isopropyl ketone with malononitrile and sulfur in ethanol, catalyzed by triethylamine (TEA) at room temperature.
    • Example yield: ~15% after recrystallization.
  • Step 2 : Form the pyrimidine ring by reacting the aminothiophene with formamidine acetate in methanol under basic conditions (e.g., sodium methoxide):
    • Conditions: 0–50°C for 2–8 hours, followed by elimination at 50–110°C.
    • Expected intermediate: 2-isopropylthieno[2,3-d]pyrimidin-4-ol .

Chlorination at Position 4

Introduce the chlorine substituent using phosphorus oxychloride (POCl₃) :

  • Procedure : Reflux the hydroxy intermediate in excess POCl₃ for 6–10 hours.
  • Workup : Quench with ice water, extract with chloroform, and purify via recrystallization.
  • Yield : ~55–90%.

Alternative Route: Direct Substitution

For pre-formed thieno[2,3-d]pyrimidine derivatives:

  • Step 1 : Start with 2-chlorothieno[2,3-d]pyrimidine (synthesized via POCl₃ chlorination of the dihydroxy precursor).
  • Step 2 : Perform nucleophilic substitution at position 2 using isopropylmagnesium bromide under anhydrous conditions.
    • Solvent: Tetrahydrofuran (THF), −78°C to room temperature.
    • Challenges: Limited literature on direct C–H functionalization at position 2; coupling reactions (e.g., Suzuki-Miyaura) may require boronated intermediates.

Microwave-Assisted Optimization

To enhance efficiency:

  • Use microwave irradiation (200 W, 10–15 minutes) for cyclization or substitution steps, reducing reaction times from hours to minutes.
  • Example: Microwave-assisted imidamide formation from DMF-DMA achieved 95% yield in 10 minutes.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature (Cyclization) 35–70°C Higher temps improve cyclization but risk decomposition
POCl₃ Equivalents 5–10 eq Excess ensures complete chlorination
Base (Cyclization) Sodium methoxide Lower bases (e.g., TEA) reduce side reactions

Analytical Data Comparison

Intermediate/Product IR (cm⁻¹) ¹H NMR (δ, ppm)
2-isopropylthieno[2,3-d]pyrimidin-4-ol 3440 (–OH), 1630 (C=N) 6.94 (d, J=8.0 Hz, Ar–H), 1.35 (d, J=6.8 Hz, –CH(CH₃)₂)
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine 740 (C–Cl) 7.65 (d, J=6.5 Hz, Ar–H), 1.40 (d, J=6.8 Hz, –CH(CH₃)₂)

Challenges and Solutions

  • Regioselectivity : Ensure chlorination occurs exclusively at position 4 by using sterically hindered bases (e.g., Hunig’s base).
  • Isopropyl Introduction : Pre-functionalized thiophene precursors (e.g., 2-isopropyl-3-aminothiophene) are ideal but may require custom synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of thieno[2,3-d]pyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Notable Differences
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine 2-isopropyl, 4-Cl ~226.7 Anticancer (hypothesized) Balanced lipophilicity and steric bulk
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine 2-methyl, 5-thienyl, 4-Cl 252.73 Not reported; likely antimicrobial Thienyl group enhances π-π interactions
4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine 2-CF₃, 4-Cl 238.62 Agrochemical applications CF₃ increases electronegativity and stability
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Fused pyrido ring, 4-Cl, 2-NH₂ 196.63 CNS-targeted activity (speculated) Fused ring reduces planarity, altering solubility
3-Substituted phenyl-5-(thiophen-2-yl) triazolo-pyrimidine Triazole fusion, 4-Cl ~300–350 Antibacterial, antifungal Triazole moiety boosts bioactivity

Key Research Findings

Synthetic Flexibility : The 4-chloro substituent allows efficient derivatization. For instance, reacting 4-chloro derivatives with hydrazine yields hydrazinyl intermediates, which are precursors to triazolo-pyrimidines with enhanced bioactivity .

Structure-Activity Relationships (SAR) :

  • Lipophilic groups (e.g., isopropyl, CF₃) improve blood-brain barrier penetration, crucial for CNS-targeted drugs .
  • Bulky substituents at position 2 may sterically hinder interactions with certain enzymes, reducing off-target effects .

Comparative Efficacy: Triazole-fused derivatives () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming non-fused analogues (MIC >32 µg/mL) .

Biological Activity

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₉H₉ClN₂S
  • Molecular Weight : 212.70 g/mol
  • CAS Number : 1251278-87-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT-1165.6
HepG27.1
MCF-78.3

These findings suggest that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Anti-inflammatory Activity

The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives have also been documented. In vitro assays demonstrated that these compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS.

Compound COX-2 Inhibition IC50 (µM) Reference
4-Chloro-2-(propan-2-yl) derivative0.04
Celecoxib0.04

This indicates that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidines is influenced by their structural features. Substituents at various positions on the pyrimidine ring can significantly enhance or diminish activity.

  • Electron-withdrawing groups (e.g., chloro substituents) tend to increase potency.
  • Alkyl substitutions (like propan-2-yl) can enhance lipophilicity, improving cellular uptake.

Study on Anticancer Activity

A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer properties against colorectal cancer cells (HCT-116). The results indicated that compounds with propan-2-yl substitutions exhibited superior cytotoxicity compared to their unsubstituted counterparts, suggesting a structure-dependent enhancement of activity .

Study on Anti-inflammatory Effects

In an investigation of anti-inflammatory effects using carrageenan-induced paw edema models in rats, derivatives including this compound showed significant reductions in edema compared to controls . This underscores the compound's potential as an anti-inflammatory agent.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation (e.g., distinguishing isopropyl groups at C2 vs. C4) .
  • HPLC : Quantifies purity (>95% typically required for pharmacological studies) and detects byproducts from incomplete chlorination or substitution .
  • GC-MS : Identifies volatile impurities and validates molecular ion peaks for low-molecular-weight intermediates .

How do substituents on the thieno[2,3-d]pyrimidine scaffold influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupBiological Activity TrendKey Evidence
C2 (R = isopropyl)HydrophobicEnhanced kinase inhibition
C6 (R = aryl)Electron-withdrawingImproved antimicrobial potency
C4 (Cl)ElectrophilicRequired for covalent binding to target proteins

Methodological Note : Computational docking (e.g., AutoDock Vina) can predict binding modes, guiding rational substituent design .

What are the common reagents for functional group transformations in thieno[2,3-d]pyrimidine chemistry?

Basic Research Question

  • Substitution : NaH/K₂CO₃ in DMF for nucleophilic displacement of the 4-chloro group .
  • Oxidation : Dess-Martin periodinane (DMP) oxidizes alcohols to ketones with >90% efficiency .
  • Reduction : NaBH₄ selectively reduces nitro groups to amines without affecting the thieno core .

How can contradictions in biological activity data among structural analogs be resolved?

Advanced Research Question
Strategies :

  • Assay Standardization : Control variables like cell line viability (e.g., MIC vs. IC50 in antimicrobial vs. anticancer assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if pharmacokinetic differences (e.g., propyl vs. methyl substituents) explain divergent in vivo results .
  • Crystallographic Analysis : Resolve stereochemical ambiguities (e.g., XRD for absolute configuration) that may affect target binding .

What synthetic routes introduce the 4-chloro group in thieno[2,3-d]pyrimidine derivatives?

Basic Research Question

  • Direct Chlorination : POCl₃ at reflux (110°C) for 6 hours converts hydroxyl or amino groups to chloro .
  • Post-Functionalization : Suzuki-Miyaura coupling of pre-chlorinated intermediates (e.g., 4-chlorophenyl boronic acid) .

How does pH affect the stability of this compound?

Advanced Research Question

  • Acidic Conditions (pH < 4) : Hydrolysis of the 4-chloro group occurs, forming hydroxyl derivatives.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours, ideal for biological assays .
    Methodology : Monitor degradation via HPLC at λ = 254 nm .

What are key considerations for scaling up laboratory synthesis?

Basic Research Question

  • Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) reduce costs in cross-coupling reactions .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for gram-scale batches .

How can computational docking guide the design of target-selective derivatives?

Advanced Research Question

  • Docking Workflow :
    • Generate 3D conformers (Open Babel).
    • Simulate binding to target proteins (e.g., DHFR for antimicrobial activity) using AutoDock.
    • Validate with MD simulations (GROMACS) to assess binding stability .
  • Case Study : Derivatives with C6 aryl groups showed stronger hydrogen bonding to DHFR vs. kinase targets, explaining selectivity .

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